molecular formula C18H20N2O3S B5847246 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide

2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B5847246
M. Wt: 344.4 g/mol
InChI Key: NMYWKXVEQJGOBS-UHFFFAOYSA-N
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Description

2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known for its ability to selectively inhibit the activity of certain enzymes, making it a valuable tool for studying various biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide involves the binding of the compound to the active site of the target enzyme. This binding inhibits the enzyme's activity by blocking the access of its substrate to the active site, or by inducing a conformational change that prevents the enzyme from functioning properly. The selectivity of the compound for certain enzymes is due to its specific chemical structure and interactions with the enzyme's active site.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide depend on the specific enzyme that is being inhibited. For example, inhibition of HDACs can lead to changes in gene expression, chromatin structure, and cell differentiation, while inhibition of LSD1 can affect histone methylation and gene expression. These effects can be studied using various techniques, such as gene expression analysis, chromatin immunoprecipitation, and cell-based assays.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide in lab experiments is its selectivity for certain enzymes, which allows for more precise and targeted studies of biological processes. Additionally, the compound has been shown to be effective at low concentrations, which reduces the risk of non-specific effects or toxicity. However, one limitation of using this compound is that its effects may not be fully representative of the natural biological processes, as the inhibition of specific enzymes may disrupt the normal balance of these processes.

Future Directions

There are many potential future directions for the study of 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide. One area of interest is the development of more specific inhibitors for certain enzymes, which could provide even greater insights into biological processes. Additionally, the compound could be used in combination with other inhibitors or drugs to study complex interactions between different biochemical pathways. Finally, the compound could be used in the development of new therapeutic agents for various diseases, based on its ability to selectively target specific enzymes.

Synthesis Methods

The synthesis of 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide involves the reaction of 2-methoxy-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-2-oxoethylthioaniline to form the desired compound. The synthesis method has been optimized to produce high yields and purity of the compound.

Scientific Research Applications

2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide has a wide range of potential applications in scientific research. One of the primary uses of this compound is as a selective inhibitor of certain enzymes, such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). These enzymes play important roles in regulating gene expression and chromatin structure, and their inhibition can provide valuable insights into various biological processes.

properties

IUPAC Name

2-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-8-9-16(23-2)15(10-13)20-18(22)12-24-11-17(21)19-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYWKXVEQJGOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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